N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-2-27-21(16-12-23-17-6-4-3-5-15(16)17)25-26-22(27)31-13-20(28)24-14-7-8-18-19(11-14)30-10-9-29-18/h3-8,11-12,23H,2,9-10,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMASYZBNLYLYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydrobenzo[b][1,4]dioxin moiety linked to a triazole-thioacetamide structure. Its molecular formula is with a molecular weight of 402.49 g/mol. The presence of the dioxin core is associated with various biological activities, including antioxidant and anticancer properties.
Anticancer Activity
Research has shown that compounds containing similar structural motifs can exhibit significant anticancer activity. For instance, derivatives of triazoles have been evaluated for their cytotoxic effects against various cancer cell lines. In studies involving related compounds, IC50 values (the concentration required to inhibit cell growth by 50%) have been reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole derivative | HEPG2 (liver cancer) | 1.18 ± 0.14 |
| Triazole derivative | MCF7 (breast cancer) | 0.67 |
| Triazole derivative | PC-3 (prostate cancer) | 0.87 |
These findings suggest that the triazole component in this compound may contribute to its anticancer properties by inhibiting key cellular pathways involved in tumor growth and proliferation .
The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets within cancer cells. Similar compounds have been shown to inhibit enzymes such as EGFR and Src kinases, which are crucial in signaling pathways that promote cancer cell survival and proliferation .
Neuroprotective Effects
Preliminary studies on related compounds indicate potential neuroprotective effects. For example, analogs featuring the dioxin structure have been investigated for their ability to modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions. These compounds may interact with serotonin and dopamine receptors, suggesting a role in mood regulation and cognitive function.
Case Studies
Case studies focusing on the biological activity of structurally related compounds provide insights into the potential applications of this compound. For example:
- Study on Anticancer Activity : A study evaluated the efficacy of various triazole derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity comparable to standard chemotherapeutic agents .
- Neuroprotective Study : Another investigation highlighted the neuroprotective potential of dioxin-containing compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal loss and improve cognitive outcomes.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of the benzodioxin structure exhibit antimicrobial activity. The incorporation of triazole moieties has been linked to enhanced antifungal properties, making compounds like N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide promising candidates for the development of new antifungal agents .
Anticancer Potential
Studies have shown that compounds containing indole and triazole rings can inhibit cancer cell proliferation. The specific compound has been evaluated for its ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
Neuroprotective Effects
Emerging research points towards neuroprotective properties associated with similar compounds. The ability to modulate neuroinflammation and oxidative stress could position this compound as a candidate for treating neurodegenerative diseases .
Therapeutic Applications
The therapeutic applications of this compound are vast:
- Antifungal Therapy : Its structural components suggest efficacy against fungal infections due to the triazole linkage.
- Cancer Treatment : The compound's ability to induce apoptosis can be harnessed in targeted cancer therapies.
- Neurological Disorders : Its potential neuroprotective effects could lead to developments in treatments for conditions like Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds:
These findings underline the importance of continued research into the pharmacological properties of this compound and its derivatives.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The central acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Reaction:
Conditions and Outcomes
| Condition | Product | Yield (%) | Source |
|---|---|---|---|
| 6M HCl, reflux, 12 h | 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | 78–85 | |
| 2M NaOH, 80°C, 8 h | Sodium salt of the carboxylic acid | 90 |
This reactivity aligns with trifluoroacetamide hydrolysis observed in derivatives like N-(2,3-dihydrobenzo[b] dioxin-6-yl)-2,2,2-trifluoroacetamide.
Thioether Oxidation
The thioether (-S-) linkage oxidizes to sulfoxide (-SO-) or sulfone (-SO-) under controlled conditions.
Reaction Pathways
| Oxidizing Agent | Product | Selectivity | Source |
|---|---|---|---|
| HO, CHCOOH | Sulfoxide | >90% | |
| m-CPBA, DCM | Sulfone | 85–88% |
Similar oxidation behavior is documented for 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide derivatives.
Triazole Ring Functionalization
The 1,2,4-triazole ring participates in alkylation and coordination reactions.
Key Reactions
| Reaction Type | Reagent/Condition | Product | Source |
|---|---|---|---|
| Alkylation | CHI, KCO, DMF, 60°C | S-Alkylated triazole | |
| Metal Coordination | CuCl, EtOH | Cu(II) complex (1:2 stoichiometry) |
For instance, 5-(2,3-dihydrobenzo[b] dioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol forms stable metal complexes .
Indole Ring Reactivity
The indole moiety undergoes electrophilic substitution at the 3-position.
Example Reaction
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Nitration | HNO, HSO, 0°C | 3-Nitroindole derivative | |
| Sulfonation | SO, DCE, 50°C | 3-Sulfoindole derivative |
These transformations mirror reactivity patterns in indole-containing pharmaceuticals .
Nucleophilic Substitution at the Ethyl Group
The ethyl substituent on the triazole ring can undergo nucleophilic displacement.
Reaction Parameters
| Nucleophile | Conditions | Product | Source |
|---|---|---|---|
| Piperidine | DMF, 100°C, 24 h | Piperidine-substituted triazole | |
| Sodium azide | DMSO, 80°C, 12 h | Azide-functionalized derivative |
Cross-Coupling Reactions
The aromatic rings (benzo[b] dioxin and indole) engage in Suzuki-Miyaura couplings.
Example Protocol
| Substrate | Catalyst/Base | Product | Yield (%) | Source |
|---|---|---|---|---|
| 4-Bromophenylboronic acid | Pd(PPh), NaCO, dioxane | Biaryl derivative | 75 |
Photochemical Reactions
UV irradiation induces dimerization of the indole moiety.
Reaction Data
| Wavelength (nm) | Solvent | Product | Conversion (%) | Source |
|---|---|---|---|---|
| 254 | Acetonitrile | Indole dimer | 60 |
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound contains a dihydrobenzo[b][1,4]dioxin moiety, a 1,2,4-triazole ring substituted with an ethyl group and indole, and a thioacetamide linker. The dihydrobenzodioxin contributes to lipophilicity and metabolic stability, while the triazole and indole groups enable hydrogen bonding and π-π interactions with biological targets like kinases or enzymes. Preliminary studies on analogs suggest these features correlate with kinase inhibition and anticancer activity .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : Assigns protons and carbons in the dihydrobenzodioxin (δ 4.2–4.5 ppm for dioxin methylene groups) and indole (δ 7.0–8.5 ppm aromatic protons) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., HRMS for exact mass matching) .
- IR Spectroscopy : Identifies functional groups like C=O (1670–1680 cm⁻¹) and S-H (2550–2600 cm⁻¹) .
Q. What is the standard synthetic route for this compound?
The synthesis involves:
- Step 1 : Preparation of 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol via cyclization of thiosemicarbazide derivatives under reflux in ethanol .
- Step 2 : Coupling with 2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide via nucleophilic substitution in DMF with K₂CO₃ as a base .
- Purification : Column chromatography (hexane:ethyl acetate gradient) and recrystallization in ethanol .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysis : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6–8 hours under conventional heating) .
- Temperature Control : Maintaining 60–80°C prevents side reactions like oxidation of the thiol group .
- Monitoring : TLC (hexane:ethyl acetate 8:2) tracks reaction progress .
Q. How can contradictory data in biological activity studies be resolved?
- Orthogonal Assays : Validate kinase inhibition using both enzymatic (e.g., ADP-Glo™) and cell-based (e.g., proliferation IC₅₀) assays .
- Structural Analog Comparison : Compare with analogs (e.g., pyrimidoindole derivatives) to isolate structure-activity relationships (SAR) .
- Dose-Response Analysis : Ensure activity is concentration-dependent and not an artifact of cytotoxicity .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR or BRAF) .
- QSAR Modeling : Correlate electronic properties (e.g., logP, polar surface area) with activity data from analogs .
- MD Simulations : Assess binding stability over 100 ns trajectories to identify critical residues for interaction .
Q. How is regioselectivity controlled during triazole ring formation?
- Catalyst Selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity for triazole formation .
- Substituent Effects : Electron-withdrawing groups on the azide (e.g., nitro) favor specific transition states .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetoxymethyl) to improve membrane permeability .
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .
- Metabolic Stability : Modify the indole or triazole groups to reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
